Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

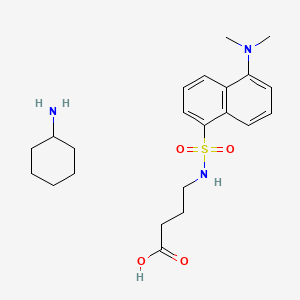

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is a complex organic compound with the molecular formula C22H33N3O4S and a molecular weight of 435.58 g/mol . This compound is known for its unique structure, which includes a cyclohexanamine moiety and a naphthylsulfonylamino group. It is primarily used in industrial applications and scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with 5-(dimethylamino)naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexanamine to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying under vacuum .

Analyse Des Réactions Chimiques

Types of Reactions

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Applications De Recherche Scientifique

Analytical Chemistry

HPLC Method for Analysis

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is primarily utilized in high-performance liquid chromatography (HPLC) for the analysis of amino acids. The dansyl group enhances the fluorescence of the compound, allowing for sensitive detection and quantification.

| Application | Description |

|---|---|

| HPLC Analysis | Used to analyze various dansyl-amino acids, leveraging its fluorescent properties for detection. |

Case Study: HPLC Detection of Amino Acids

A study demonstrated the effectiveness of using dansyl-GABA in HPLC to separate and identify amino acids in complex biological samples. The method showed high sensitivity and specificity, making it a valuable tool in biochemical research .

Biological Research

Neuroscience Applications

As a GABA analog, dansyl-GABA plays a role in neuroscience research, particularly in studying GABAergic signaling pathways. It can be used to investigate the effects of GABA on neuronal excitability and neurotransmission.

Case Study: GABAergic Signaling

Research has indicated that compounds similar to dansyl-GABA can modulate GABA receptor activity, influencing synaptic transmission and plasticity in neuronal circuits. This has implications for understanding neurological disorders where GABA signaling is disrupted .

Pharmacological Studies

Potential Therapeutic Uses

Dansyl-GABA has been explored for its potential therapeutic effects, particularly in conditions related to GABA deficiency, such as anxiety disorders and epilepsy.

Fluorescent Labeling

Protein Labeling Techniques

The fluorescent nature of dansyl-GABA allows it to be used as a labeling agent for proteins and peptides. This application is critical in studying protein interactions and dynamics within cells.

Case Study: Protein Interaction Studies

In one study, researchers utilized dansyl-GABA to label specific proteins involved in neurotransmitter release. The fluorescence allowed real-time observation of protein interactions during synaptic transmission, providing insights into the mechanisms underlying neurotransmitter release .

Mécanisme D'action

The mechanism of action of Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity. The naphthylsulfonylamino group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Cyclohexanamine;4-[[5-(methylamino)naphthalen-1-yl]sulfonylamino]butanoic acid

- Cyclohexanamine;4-[[5-(ethylamino)naphthalen-1-yl]sulfonylamino]butanoic acid

- Cyclohexanamine;4-[[5-(propylamino)naphthalen-1-yl]sulfonylamino]butanoic acid

Uniqueness

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is unique due to its dimethylamino group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity.

Activité Biologique

Dansyl-gamma-amino-n-butyric acid cyclohexylammonium salt is a derivative of gamma-aminobutyric acid (GABA), a well-known neurotransmitter with significant biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in neuropharmacology, cancer treatment, and metabolic regulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of GABA and Its Derivatives

GABA plays a crucial role in the central nervous system (CNS) by acting as an inhibitory neurotransmitter. Its derivatives, such as this compound, are synthesized to enhance its properties, including improved bioavailability and targeted delivery to specific tissues.

1. Neuroprotective Effects

Research indicates that GABA receptor agonists, including this compound, exhibit neuroprotective properties. A study demonstrated that these compounds could protect neurons from ischemic injury by modulating various signaling pathways:

- Mechanism of Action : Activation of GABA receptors leads to increased phosphorylation of nNOS and upregulation of Bcl-2/Bax ratios, which are critical for neuronal survival .

- Case Study : In rodent models, co-administration with other GABA receptor agonists significantly reduced neuronal damage following kainic acid-induced seizures .

2. Anti-Cancer Properties

GABA and its derivatives have shown promise in cancer prevention and treatment:

- Gastric Cancer : Prolonged administration of GABA significantly decreased the incidence of gastric cancers in Wistar rats treated with carcinogens . Histological analysis revealed reduced labeling indices in the antral mucosa.

- Mechanism : The anti-cancer effects may be attributed to GABA's ability to inhibit cell proliferation and induce apoptosis in malignant cells through modulation of signaling pathways related to inflammation and oxidative stress .

3. Metabolic Regulation

GABA derivatives can influence metabolic processes:

- Insulin Secretion : Research indicates that GABA enhances insulin secretion in pancreatic β-cells, improving glucose metabolism in diabetic models .

- Antioxidant Activity : this compound has been shown to reduce oxidative stress markers in various cell types, suggesting a protective role against metabolic disorders .

Data Tables

Propriétés

Numéro CAS |

84560-02-1 |

|---|---|

Formule moléculaire |

C22H33N3O4S |

Poids moléculaire |

435.6 g/mol |

Nom IUPAC |

cyclohexylazanium;4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanoate |

InChI |

InChI=1S/C16H20N2O4S.C6H13N/c1-18(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)17-11-5-10-16(19)20;7-6-4-2-1-3-5-6/h3-4,6-9,17H,5,10-11H2,1-2H3,(H,19,20);6H,1-5,7H2 |

Clé InChI |

AEYRCAMGXZZOLB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)O.C1CCC(CC1)N |

SMILES canonique |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC(=O)[O-].C1CCC(CC1)[NH3+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.